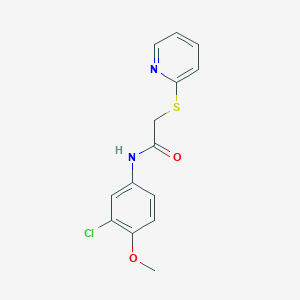
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamines.
Mécanisme D'action
DMMDA-2 acts on various receptors in the brain such as the serotonin receptors and dopamine receptors. It has been found to have a higher affinity for the 5-HT2A receptor than other serotonin receptors. This receptor activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMMDA-2 also inhibits the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and cognition. DMMDA-2 has also been found to have neuroprotective effects and can protect the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMMDA-2 in lab experiments is its potential as a new drug candidate for the treatment of various diseases. It has also been found to have various biological activities, which make it a useful tool for studying the mechanisms of action of other drugs. However, one limitation of using DMMDA-2 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for human use.
Orientations Futures
There are various future directions for the study of DMMDA-2. One direction is the development of new drugs based on the structure of DMMDA-2 for the treatment of various diseases. Another direction is the study of the mechanisms of action of DMMDA-2 and its potential interactions with other drugs. Further studies are also needed to determine the safety and toxicity of DMMDA-2 for human use.
Méthodes De Synthèse
The synthesis of DMMDA-2 involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3,4-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of DMMDA-2, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DMMDA-2 has been studied for its potential applications in the fields of medicine and pharmacology. It has been found to exhibit various biological activities such as serotonin receptor agonism, dopamine receptor agonism, and monoamine oxidase inhibition. These activities make DMMDA-2 a potential candidate for the development of new drugs for the treatment of various diseases such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-8-16(10-13(12)2)19-11-15-7-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKLJRKJIIWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=C(C=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)

![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)